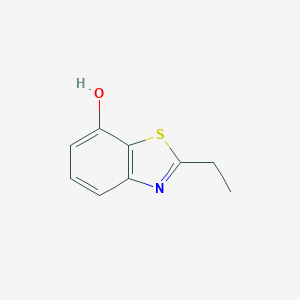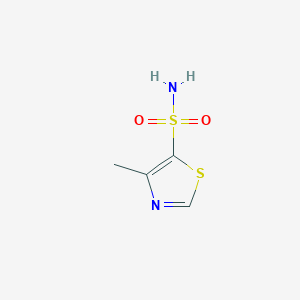
4-Methyl-1,3-thiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole compounds. It is also known as MTS and is widely used in scientific research due to its unique properties.
Mécanisme D'action
MTS acts as an inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. MTS binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its function. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Effets Biochimiques Et Physiologiques
MTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. MTS has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
MTS has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. MTS is also a relatively inexpensive compound, which makes it an attractive option for researchers. However, MTS has some limitations for lab experiments. It is a sulfonamide compound, which can interfere with the activity of other enzymes. MTS also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of MTS in scientific research. One potential application is in the development of thiazole-based drugs for the treatment of various diseases. MTS can also be used as a fluorescent probe for the detection of other metal ions in biological systems. Another potential application is in the development of new enzyme inhibitors for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-1,3-thiazole-5-sulfonamide is a unique compound that has several applications in scientific research. It is a stable and readily available compound that can be easily synthesized. MTS has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Although MTS has some limitations for lab experiments, it has several potential applications for the development of new drugs and enzyme inhibitors.
Méthodes De Synthèse
The synthesis method of MTS involves the reaction of 4-methylthiazole with sulfamic acid. The reaction takes place in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride. The resulting product is MTS, which is a white crystalline powder.
Applications De Recherche Scientifique
MTS is widely used in scientific research due to its unique properties. It is a sulfonamide compound that can be used as a pH indicator, enzyme inhibitor, and metal chelator. MTS is also used as a fluorescent probe for the detection of zinc ions in biological systems. It is also used in the synthesis of various compounds such as thiazole-based drugs and dyes.
Propriétés
IUPAC Name |
4-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGJCCKEZVKVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazole-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
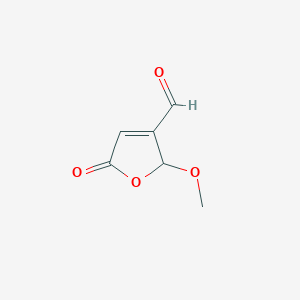
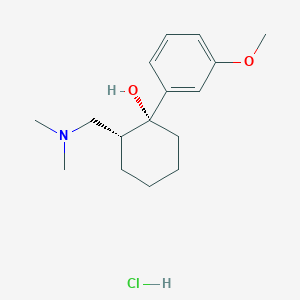

![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
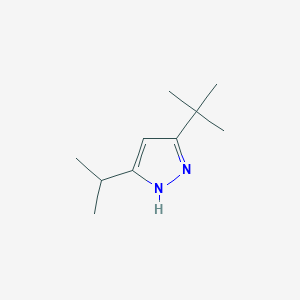
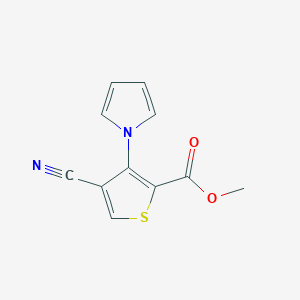
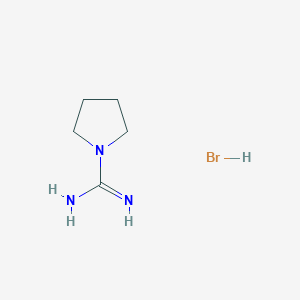
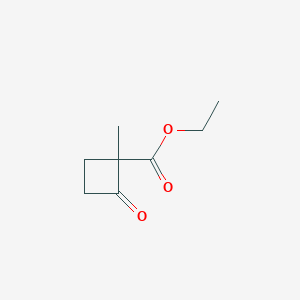

![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
